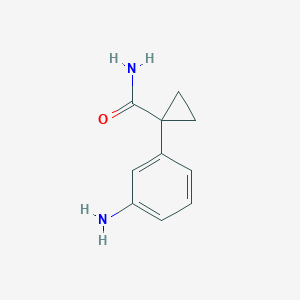

1-(3-Aminophenyl)cyclopropanecarboxamide

Description

1-(3-Aminophenyl)cyclopropanecarboxamide (CAS: 1314660-63-3) is a cyclopropane derivative featuring a carboxamide group and a 3-aminophenyl substituent. Its molecular formula is C₁₀H₁₁N₂O₂, with an InChIKey of AYHVAIFQXYGDSS-UHFFFAOYSA-N . This compound is structurally analogous to intermediates used in pharmaceuticals and agrochemicals, where the cyclopropane moiety often improves metabolic stability and bioavailability .

Propriétés

IUPAC Name |

1-(3-aminophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5,11H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCJLPQSTQGHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)cyclopropanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with ammonia in a reactor at elevated temperatures (200 to 260°C) and pressures (10 to 100 bar) in the absence of a catalyst or solvent. This process yields cyclopropanecarboxamide, which can then be further reacted with 3-aminophenyl derivatives to obtain the desired compound .

Industrial Production Methods: Industrial production of 1-(3-Aminophenyl)cyclopropanecarboxamide typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Aminophenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The aminophenyl group allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents or nucleophiles under appropriate conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

1-(3-Aminophenyl)cyclopropanecarboxamide has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-(3-Aminophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The cyclopropane ring provides conformational rigidity, which can enhance binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Electronic and Steric Effects

- Amino vs. Halogen Substituents: The 3-amino group in the target compound enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., 3-bromo or 3-chloro derivatives), which prioritize lipophilicity and electron-withdrawing effects .

- Cyclopropane vs. Cyclopropene : Derivatives like 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (cyclopropene) exhibit greater ring strain and reactivity than saturated cyclopropane analogs .

Pharmacological Implications

- Bioactivity: Cyclopropylfentanyl demonstrates the significance of cyclopropanecarboxamides in drug design, acting as a potent opioid receptor agonist due to its N-phenylpiperidine substitution . In contrast, 1-(3-Aminophenyl)cyclopropanecarboxamide lacks reported psychoactivity, suggesting substituent-dependent receptor interactions.

- Metabolic Stability : The pyridine ring in 1-(6-Chloropyridin-3-yl)cyclopropanecarboxamide may confer resistance to oxidative metabolism compared to phenyl-based analogs .

Activité Biologique

1-(3-Aminophenyl)cyclopropanecarboxamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

1-(3-Aminophenyl)cyclopropanecarboxamide has the molecular formula C11H12N2O, characterized by a cyclopropane ring attached to an aminophenyl group and a carboxamide functional group. The synthesis typically involves the reduction of nitrophenyl precursors or the direct coupling of cyclopropanecarboxylic acid derivatives with amines. For instance, one method includes the reaction of triethylsilane with 1-(3-nitrophenyl)cyclopropanecarboxamide, which can be represented as follows:

The biological activity of 1-(3-aminophenyl)cyclopropanecarboxamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may exert its effects through:

- Inhibition of Enzyme Activity : It may act as an inhibitor for specific kinases or phosphatases, impacting cellular proliferation and survival pathways.

- Regulation of Gene Expression : The compound has been shown to alter the expression of genes associated with inflammation and cancer pathways, suggesting a role in modulating cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(3-aminophenyl)cyclopropanecarboxamide. In vitro experiments demonstrated that this compound significantly reduces cell proliferation in various cancer cell lines, including glioblastoma (U251-MG cells). Treatment with this compound led to:

- Decreased Cell Viability : A dose-dependent reduction in cell number was observed after treatment with concentrations as low as 400 nM.

- Altered Metabolic Profiles : The compound affected the accumulation of inositol phosphates, indicating a disruption in metabolic signaling pathways.

Study 1: Glioblastoma Cell Line

A notable study investigated the effects of 1-(3-aminophenyl)cyclopropanecarboxamide on U251-MG glioblastoma cells. The findings revealed:

| Parameter | Control (DMSO) | Treated (400 nM) |

|---|---|---|

| Cell Viability (%) | 100 | 60 |

| InsP4 Accumulation (pmol/mg) | 30 | 10 |

| InsP5 Accumulation (pmol/mg) | 25 | 5 |

| Differential Gene Expression | Baseline | 993 transcripts |

The treatment resulted in significant downregulation of genes involved in cancer progression and inflammation pathways, suggesting therapeutic potential against glioblastoma .

Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's ability to modulate inflammatory responses in human macrophages. The results indicated that:

- Cytokine Production : There was a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha upon treatment.

- Gene Set Enrichment Analysis (GSEA) : Pathways related to inflammation were significantly enriched among differentially expressed genes post-treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.